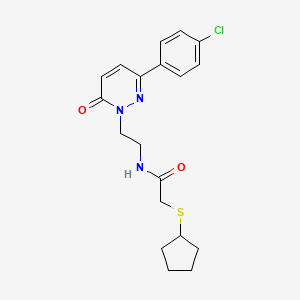

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(cyclopentylthio)acetamide

Description

Properties

IUPAC Name |

N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-cyclopentylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O2S/c20-15-7-5-14(6-8-15)17-9-10-19(25)23(22-17)12-11-21-18(24)13-26-16-3-1-2-4-16/h5-10,16H,1-4,11-13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFICNXZXAJMLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(cyclopentylthio)acetamide, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 457.9 g/mol. The structure features a pyridazine core with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O4S |

| Molecular Weight | 457.9 g/mol |

| CAS Number | 1219584-39-0 |

The compound is believed to interact with multiple biological targets, influencing various signaling pathways:

- VEGF Signaling : It may act as a modulator in vascular endothelial growth factor (VEGF) signaling, promoting angiogenesis through the activation of protein kinase pathways such as MAPK and AKT1 .

- CYP450 Interaction : The compound exhibits inhibitory activity against several cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes .

- Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Cell Proliferation Inhibition : Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Mechanisms of Action : The inhibition of cell migration and induction of apoptosis in cancer cells have been observed, indicating a multi-faceted approach to cancer treatment.

Neuroprotective Effects

The compound's ability to inhibit AChE suggests potential neuroprotective effects. This activity could be beneficial in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

- In Vitro Studies : A study evaluating the compound's effect on AChE showed a significant reduction in enzyme activity, which correlates with increased acetylcholine levels in synaptic clefts, potentially enhancing cognitive function .

- Animal Models : In vivo studies using animal models have reported reduced tumor growth rates when treated with similar pyridazine derivatives, highlighting their potential efficacy in cancer therapy.

- Clinical Implications : The diverse biological activities suggest that this compound could be developed into a multi-target therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency : The target compound’s cyclopentylthio group may require specialized thiol-alkylation conditions, contrasting with the styrylpyridine (, % yield) or azepane sulfonyl (, % yield) syntheses, which use simpler reflux protocols .

- Bioactivity Potential: Dichloropyridazinone derivatives () exhibit strong enzyme inhibition, suggesting that the target compound’s 4-chlorophenyl and cyclopentylthio groups could synergize for similar activity .

- Solubility vs. Stability : The cyclopentylthio group likely enhances metabolic stability compared to ’s hydroxylated pyrimidine, which may improve solubility but reduce membrane permeability .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:

- Lipophilicity : The cyclopentylthio group (logP ~3.5 estimated) increases lipophilicity compared to ’s styrylpyridine derivative (logP ~4.2) .

- Enzyme Binding: The pyridazinone core’s ketone may form hydrogen bonds with catalytic residues, as seen in PRMT5 inhibitors () .

- Thermal Stability: Pyridazinone derivatives generally exhibit melting points >200°C (e.g., : 230–232°C), suggesting the target compound may share similar stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.